2-Amino-3,3,3-trifluoro-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

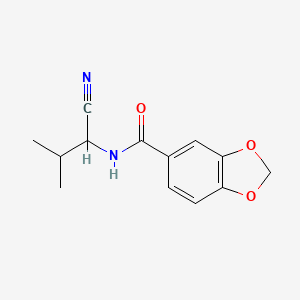

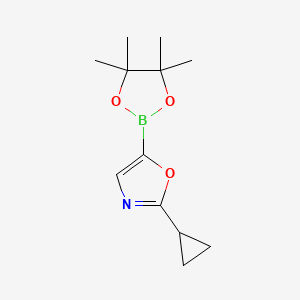

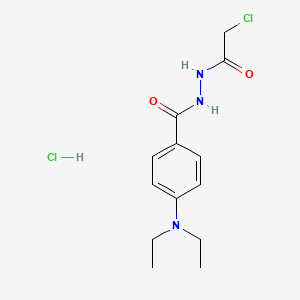

“2-Amino-3,3,3-trifluoro-2-methylpropanamide” is also known as “3,3,3-trifluoro-2-methylalanine”. It is a chemical compound with the CAS Number: 422-23-1 . It has a molecular weight of 157.09 and is typically in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .Applications De Recherche Scientifique

Enzyme Research and Kinetic Resolution

S-Enantioselective Amidase Research : A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was discovered in Arthrobacter sp. S-2. This enzyme selectively produces (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, showcasing its potential in stereospecific biocatalysis (Fuhshuku et al., 2015).

Cobalt-Dependent Amidase for Synthesis : Burkholderia phytofirmans ZJB-15079 produces a cobalt-dependent amidase capable of resolving rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide into optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This enzyme's thermostability and specific activity highlight its utility in efficient biocatalytic synthesis (Wu et al., 2017).

Chemical Synthesis and Structural Studies

Synthesis of Enantiomers : Shinella sp. R-6 and Arthrobacter sp. S-2 strains have been used for the enantioselective hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, enabling the preparation of both enantiomers of the compound. This application is significant in the field of asymmetric synthesis and chiral compound production (Fuhshuku et al., 2014).

One-Pot Synthesis Approach : A methodology for the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, highlighting an efficient approach to producing this compound with potential applications in pharmaceuticals and materials science (Li et al., 2013).

Antifungal Activity Study : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides exhibit moderate antifungal activity. This indicates the potential application of such compounds in developing new antifungal agents (Yang et al., 2017).

Pyruvate Dehydrogenase Kinase Inhibition : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been investigated as inhibitors of pyruvate dehydrogenase kinase, indicating potential applications in metabolic research and drug development (Bebernitz et al., 2000).

Biomedical Research

Peptidology and Drug Design : Computational peptidology, assisted by conceptual density functional theory, was used to study new antifungal tripeptides containing variations of this compound, aiding in the process of drug design and development (Flores-Holguín et al., 2019).

Tumor Imaging with PET : Radiolabeled amino acids, including variants of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, have been explored for tumor imaging using positron emission tomography, showcasing its potential in medical imaging and diagnostics (McConathy et al., 2002).

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Mode of Action

It’s known that the compound is involved in the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . The specifics of its interaction with its targets and the resulting changes are yet to be fully understood.

Propriétés

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c1-3(9,2(8)10)4(5,6)7/h9H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXWPZVBJVSGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/no-structure.png)

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)

![[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine](/img/structure/B2847830.png)

![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)